Benzoic acid;4-but-2-en-2-ylphenol
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Overview
Description
Benzoic acid;4-but-2-en-2-ylphenol is an organic compound that features both a benzoic acid moiety and a phenolic group with a butenyl substituent. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems. The presence of both carboxylic acid and phenol functionalities in this molecule makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;4-but-2-en-2-ylphenol can be achieved through several methods:
Grignard Reaction: One common method involves the formation of a Grignard reagent from bromobenzene, which is then reacted with carbon dioxide to form benzoic acid.
Oxidation of Benzyl Alcohol: Another method involves the oxidation of benzyl alcohol using potassium permanganate in an acidic medium to yield benzoic acid. The phenolic group can be introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene. This process is efficient and cost-effective, making it suitable for large-scale production. The phenolic group can be introduced through various chemical modifications post-production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid;4-but-2-en-2-ylphenol can undergo oxidation reactions, particularly at the phenolic group, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzoic acids, nitrobenzoic acids, sulfonated benzoic acids.
Scientific Research Applications
Benzoic acid;4-but-2-en-2-ylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzoic acid;4-but-2-en-2-ylphenol involves several pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits enzyme activity, leading to cell death.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells and tissues.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Benzoic acid;4-but-2-en-2-ylphenol can be compared with other similar compounds such as:
Salicylic Acid: Similar to Benzoic acid;4-but-2-ylphenol, salicylic acid has both carboxylic acid and hydroxyl groups, but lacks the butenyl substituent.
Cinnamic Acid: This compound has a similar structure with a phenyl group and a carboxylic acid, but differs in the presence of a double bond in the side chain.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62717-10-6 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
benzoic acid;4-but-2-en-2-ylphenol |
InChI |
InChI=1S/C10H12O.C7H6O2/c1-3-8(2)9-4-6-10(11)7-5-9;8-7(9)6-4-2-1-3-5-6/h3-7,11H,1-2H3;1-5H,(H,8,9) |
InChI Key |
UWOJSSXTYDYMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1=CC=C(C=C1)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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